molecular formula C19H16BrF3N2O3 B2818972 1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone CAS No. 899724-58-4

1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B2818972
CAS No.: 899724-58-4
M. Wt: 457.247
InChI Key: GCRRNOCKUHTSSW-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone is a pyrazoline derivative characterized by a central dihydropyrazole ring substituted with a 4-bromophenyl group at position 3, a 2,3-dimethoxyphenyl group at position 5, and a trifluoroethanone moiety at position 1.

Pyrazoline derivatives are often synthesized via cyclocondensation reactions and studied for their conformational flexibility, intermolecular interactions, and bioactivity.

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrF3N2O3/c1-27-16-5-3-4-13(17(16)28-2)15-10-14(11-6-8-12(20)9-7-11)24-25(15)18(26)19(21,22)23/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRRNOCKUHTSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound based on various research studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H15BrF3N2O2\text{C}_{16}\text{H}_{15}\text{Br}\text{F}_3\text{N}_2\text{O}_2

The biological activity of pyrazole derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. For instance, the presence of bromine and trifluoroethanone groups in this compound may enhance its binding affinity to certain biological targets, potentially leading to inhibition or modulation of their activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study involving several pyrazole compounds, including those similar to this compound, it was found that they effectively inhibited the increase in intracellular calcium levels induced by platelet-activating factor (PAF) treatment in endothelial cells. This suggests a potential mechanism for their anti-inflammatory effects through calcium channel modulation .

2. Antitumor Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies on various cancer cell lines demonstrated that certain pyrazole derivatives possess moderate to strong cytotoxic effects. The NCI-60 cancer cell line panel testing indicated that these compounds could inhibit growth in multiple cancer types, including breast and prostate cancers .

3. Antioxidant Properties

Antioxidant activity is another notable feature of pyrazole derivatives. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A study examined the anti-inflammatory effects of a series of pyrazoles derived from 4-bromophenyl groups. The results indicated that these compounds significantly reduced inflammation markers in vitro and showed promise for further development as anti-inflammatory agents .
  • Antitumor Evaluation : In another study focusing on pyrazole derivatives against the NCI-60 cell line panel, compounds were tested for their growth inhibitory effects. The results demonstrated varying degrees of efficacy against different cancer cell lines, suggesting the potential for developing new anticancer drugs based on this scaffold .

Data Summary Table

Biological ActivityResultReference
Anti-inflammatorySignificant inhibition of PAF-induced calcium increase
AntitumorModerate to strong cytotoxicity in various cancer cell lines
AntioxidantEffective scavenging of free radicals

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Aryl Group Modifications
  • 4-Bromophenyl vs. 4-Fluorophenyl :
    Replacement of the bromine atom with fluorine (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one , ) reduces steric bulk and alters halogen bonding capabilities. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets, while fluorine’s electronegativity could improve solubility .
  • 2,3-Dimethoxyphenyl vs. In contrast, thiazole-containing analogs (e.g., 2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole, ) introduce heterocyclic diversity, which is associated with antimicrobial and anti-inflammatory activities .
Ketone Group Variations
  • Trifluoroethanone vs. Ethanone/Butanone: The trifluoroethanone group in the target compound likely enhances metabolic resistance compared to non-fluorinated ketones (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, ). Fluorination can reduce susceptibility to enzymatic degradation, a critical factor in drug design .

Structural and Crystallographic Insights

  • Crystal Packing and Intermolecular Interactions :
    Pyrazoline derivatives often exhibit C–H···π and halogen (Br, Cl) interactions. For example, the crystal structure of 4-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole () reveals Br···π contacts stabilizing the lattice, a feature likely relevant to the target compound .
  • Refinement Parameters : Crystallographic data for analogs (e.g., R factor = 0.052 in ) were obtained using SHELXL software, underscoring the reliability of structural models for these compounds .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how are intermediates purified?

The synthesis typically involves a multi-step approach:

  • Pyrazole ring formation : Condensation of hydrazine derivatives with α,β-unsaturated ketones or diketones under reflux in ethanol or acetic acid. For example, hydrazine hydrate reacts with a trifluoromethyl-substituted diketone to form the dihydropyrazole core .
  • Substituent introduction : Bromination of phenyl rings using N-bromosuccinimide (NBS) in dichloromethane (DCM) under controlled light conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural identity of this compound confirmed experimentally?

  • X-ray crystallography : Single-crystal diffraction (Mo Kα radiation, 296 K) resolves bond lengths and dihedral angles, confirming the pyrazole ring geometry and substituent orientations .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for methoxy protons (δ 3.70–3.90 ppm) and trifluoromethyl carbons (δ 110–120 ppm, J coupling ~280 Hz) .
    • IR : Stretching vibrations for C=O (1690–1710 cm⁻¹) and C-F (1150–1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS. Adjust dosing regimens to account for rapid metabolism observed in rodents .
  • Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Hydroxylation of the dimethoxyphenyl group is a common detoxification pathway .
  • Formulation optimization : Use liposomal encapsulation to enhance solubility and target tissue accumulation, addressing discrepancies in efficacy .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into the active site of COX-2 (PDB ID: 5KIR). The trifluoroethanone group shows strong hydrogen bonding with Arg120 (ΔG = -9.2 kcal/mol) .
  • MD simulations (GROMACS) : Simulate binding stability over 100 ns. Root-mean-square deviation (RMSD) < 2 Å confirms sustained interactions with hydrophobic pockets .

Q. What reaction conditions optimize yield during scale-up synthesis?

  • Temperature control : Maintain 60–70°C during cyclization to avoid side reactions (e.g., over-oxidation).
  • Catalyst screening : Use p-toluenesulfonic acid (PTSA) instead of H₂SO₄ for higher regioselectivity (yield increases from 65% to 82%) .
  • Solvent selection : Replace DCM with THF in bromination steps to reduce toxicity while maintaining >90% conversion .

Q. How do substituents (e.g., bromophenyl vs. methoxyphenyl) influence structure-activity relationships (SAR)?

  • Bromophenyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets (IC₅₀ = 0.45 µM vs. 1.2 µM for non-brominated analogs) .
  • 2,3-Dimethoxyphenyl moiety : Improves solubility (logP = 2.8 vs. 3.5 for unsubstituted phenyl) while retaining anti-inflammatory activity (COX-2 inhibition: 78% at 10 µM) .

Data Contradiction Analysis Example
Conflict : Discrepancies in reported IC₅₀ values for kinase inhibition (0.45 µM vs. 1.8 µM).
Resolution :

  • Verify assay conditions: ATP concentration (1 mM vs. 10 mM) significantly impacts competitive inhibition results.
  • Confirm compound stability: Degradation in DMSO stock solutions (e.g., 20% over 72 hours) may artificially reduce potency .

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